2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
2-[(4-Chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound featuring a triazoloquinazoline core fused with a thione group at position 3. The structure is further modified with a 4-chlorophenoxymethyl substituent at position 2 and methoxy groups at positions 8 and 4. This compound belongs to a class of triazoloquinazolines known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The sulfur atom at position 5 is critical for enhancing pharmacological efficacy, as demonstrated in related derivatives .
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-24-14-7-12-13(8-15(14)25-2)20-18(27)23-17(12)21-16(22-23)9-26-11-5-3-10(19)4-6-11/h3-8H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZPODRCGZWTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of quinazoline derivatives with triazole moieties. One common method includes the reaction of 3H-quinazolin-4-ylidene-hydrazides with appropriate reagents under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione exhibit significant anticancer properties. Studies have shown that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects through inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, it has been noted for its potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor, which is crucial in the treatment of certain aggressive cancers such as non-small cell lung cancer and breast cancer .
Antimicrobial Activity
The compound's thione group suggests potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit antibacterial and antifungal activities. This opens avenues for its application in treating infections caused by resistant strains of bacteria and fungi.
Neuroprotective Effects
Preliminary studies suggest that compounds within this class may possess neuroprotective properties. They could potentially be developed for conditions like Alzheimer's disease or other neurodegenerative disorders by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and interact with biomolecular targets due to its high dipole moments . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, resulting in its biological effects.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenoxymethyl group in the target compound introduces both lipophilic and electron-withdrawing characteristics, which may enhance membrane permeability and metabolic stability compared to simpler alkyl groups (e.g., methyl or ethyl) .
Antimicrobial and Antifungal Activity
- For example, potassium 2-(furan-2-yl)triazolo[1,5-c]quinazoline-5-thiolate (CAS 860610-83-9) showed potent activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and methicillin-resistant strains .
- Nitrophenyl Derivative : 2-(4-Nitrophenyl)-triazolo[1,5-c]quinazoline-5-thione (CAS 443673-87-8) may exhibit enhanced antibacterial activity due to the nitro group’s electron-withdrawing effects, though specific data is unavailable .
Antitumor Activity
- Compounds such as 2-hetaryl-triazolo[1,5-c]quinazoline-5-thiones demonstrated moderate antitumor activity against NCI-60 cancer cell lines . The 4-chlorophenoxymethyl group in the target compound could improve cytotoxicity by promoting DNA intercalation or topoisomerase inhibition, as seen in chlorinated heterocycles .
Chemical Reactivity
- Thione Group Reactivity: The thione group at position 5 undergoes methylation to form methylsulfanyl derivatives (e.g., compound 127 in ), which can further react with nucleophiles like ammonia. The 4-chlorophenoxymethyl substituent may sterically hinder such reactions compared to smaller substituents like methyl .
- Substitution Patterns : The dimethoxy groups at positions 8 and 9 are conserved in multiple analogs (e.g., ), suggesting their role in stabilizing the planar quinazoline core for optimal receptor interaction.
Biological Activity
The compound 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (CAS Number: 902432-59-1) is a novel derivative belonging to the quinazoline family, which has garnered interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.9 g/mol . The structure features a triazole ring fused with a quinazoline moiety, which is known for various pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, pyrazolo-[1,5-c]quinazolinone derivatives have shown promising results as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating cell cycle progression and can lead to apoptosis in cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 17.0 |
| Compound B | MDA-MB-231 (Breast Cancer) | 14.2 |
| Compound C | U87 (Brain Cancer) | 18.1 |
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit tyrosine kinases and other related enzymes involved in tumor growth and proliferation. The compound may exert its effects through:
- Inhibition of CDKs : Similar compounds have been shown to inhibit CDK9 and CDK2, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Intercalation with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival .
Case Studies
In a study involving various quinazoline derivatives, it was observed that substituents on the quinazoline core significantly influenced biological activity. The introduction of electron-rich groups enhanced cytotoxicity against specific cancer types. For example:
- Study on A549 Cells : A derivative with a methoxy group at position 9 showed superior antiproliferative activity compared to others lacking this substitution .
- Comparative Analysis : A series of synthesized compounds were evaluated for their inhibitory effects on CDK activity, revealing that modifications at specific positions could enhance binding affinity and efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the quinazoline scaffold can lead to improved biological profiles. For instance:
- Electron-withdrawing vs. Electron-donating Groups : Compounds with electron-donating groups at certain positions displayed higher cytotoxicity due to better interaction with target enzymes .
Table 2: Summary of Structure-Activity Relationships
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| R1 | Electron-donating | Increased potency |
| R2 | Electron-withdrawing | Decreased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
